Cas no 163222-32-0 (4’-O-Benzyloxy Ezetimibe)
4’-O-Benzyloxy Ezetimibe structure
Product Name:4’-O-Benzyloxy Ezetimibe
Numéro CAS:163222-32-0
Le MF:C31H27F2NO3
Mégawatts:499.547795534134
MDL:MFCD00937870
CID:65680
PubChem ID:10577302
Update Time:2025-04-18
4’-O-Benzyloxy Ezetimibe Propriétés chimiques et physiques
Nom et identifiant
-
- (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-(phenylmethoxy)phenyl]-2-azetidinone
- 2-AZETIDINONE, 1-(4-FLUOROPHENYL)-3-[(3S)-3-(4-FLUOROPHENYL)-3-HYDROXYPROPYL]-4-[4-(PHENYLMETHOXY)PHENYL]-, (3R,4S)-
- 1-(4-FLUOROPHENYL)-3-[(3S)-3-(4-FLUOROPHENYL)-3-HYDROXYPROPYL]-4-[4-(PHENYLMETHOXY)PHENYL]-, (3R,4S)- 2-AZETIDINONE
- 4’-O-Benzyloxy Ezetimibe
- 4'-O-Benzyloxy Ezetimibe
- EZ-ETL
- 2-Azetidinone,1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-(phenylmethoxy)phenyl]-,[3R-[3a(S*),4b]]-
- (3R,4S)-4-[(4-Benzyloxy)phenyl]-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-2-azetidinone
- 1-(4-Fluorophenyl)-3(R)-[3-(4-fluorophenyl)-3(S)-hydroxypropyl]-4(S)-(4-benzyloxyphenyl)azetidin-2-one
- ZTB-8
- 4'-O-Benzyl EzetiMibe
- EzetiMibe Benzyl IMpurity
- Ezetimibe Impurity 14(Intermediate Impurity)
- (3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one
- (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-Fluorophenyl)-3-Hydroxypropyl]-4-[4-(Phenylmethoxy)phenyl]-Azetidinone
- KEYVFYMGVLFXQK-DYIKCSJPSA-N
- AK159959
- 2-AZETIDINONE, 1-(4-FLUOROPHENYL)-3-[(3S)-3-(4-FLUOROPHENYL)-3-HYDROXYPROPYL]-4-[4-(PHENYLMETHOXY)PHENYL]-, (3R,4S
- (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-phenylmethoxyphenyl)azet
- (3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3(s)-hydroxypropyl]-4-(4-benzyloxyphenyl)-2-azetidinone
- 163222-32-0
- AMY19257
- (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one
- 1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-(phenylmethoxy)phenyl]-(3R,4S)-2-azetidinone
- AC-8741
- AKOS024464695
- DTXSID101107850
- 2-Azetidinone,1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)-
- SCHEMBL2046587
- DS-9698
- (3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one
- CHEMBL173660
- MFCD00937870
- CS-0140352
- 1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-(phenylmethoxy)phenyl]-,(3R,4S)- 2-Azetidinone
- 4(S)-(4-Benzyloxyphenyl)-1-(4-fluorophenyl)-3(R)-[3-(4-fluorophenyl)-3(S)-hydroxypropyl]-azetidine-2-one
- C31H27F2NO3
- 1-(4-fluorophenyl)-3(R)-(3(S)-(4-fluorophenyl)-3-hydroxypropyl)-4(S)-(4-benzyloxyphenyl)-2-azetidinone
- 2-Azetidinone,1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-(phenylmethoxy)phenyl]-,(3R,4S)-
- C73140
- (3R,4S)-4-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)-3-[(S)-3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one
- 1-(4-F
- 1-Phenyl-3R-[3-(4-Fluorophenyl-3S-Hydroxypropyl]-4S-(4-Hydroxyphenyl-AzetidiN-2-One
-
- MDL: MFCD00937870
- Piscine à noyau: 1S/C31H27F2NO3/c32-24-10-6-22(7-11-24)29(35)19-18-28-30(34(31(28)36)26-14-12-25(33)13-15-26)23-8-16-27(17-9-23)37-20-21-4-2-1-3-5-21/h1-17,28-30,35H,18-20H2/t28-,29+,30-/m1/s1
- La clé Inchi: KEYVFYMGVLFXQK-DYIKCSJPSA-N
- Sourire: FC1C=CC(=CC=1)N1C([C@H](CC[C@@H](C2C=CC(=CC=2)F)O)[C@H]1C1C=CC(=CC=1)OCC1C=CC=CC=1)=O
Propriétés calculées
- Qualité précise: 499.19600
- Masse isotopique unique: 499.19590005g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 37
- Nombre de liaisons rotatives: 9
- Complexité: 707
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 3
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 5.8
- Surface topologique des pôles: 49.8
Propriétés expérimentales
- Couleur / forme: No date available
- Dense: 1.270
- Point de fusion: No date available
- Point d'ébullition: 706.462°C at 760 mmHg
- Point d'éclair: No date available
- Le PSA: 49.77000
- Le LogP: 6.82670
- Pression de vapeur: No date available
4’-O-Benzyloxy Ezetimibe Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:Sealed in dry,Room Temperature
4’-O-Benzyloxy Ezetimibe PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM200368-5g |
(3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one |
163222-32-0 | 95% | 5g |
$184 | 2021-06-09 | |
| Chemenu | CM200368-10g |
(3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one |
163222-32-0 | 95% | 10g |
$271 | 2021-06-09 | |
| Chemenu | CM200368-25g |
(3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one |
163222-32-0 | 95% | 25g |
$542 | 2021-06-09 | |
| Alichem | A019110658-5g |
(3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one |
163222-32-0 | 95% | 5g |
185.40 USD | 2021-06-17 | |
| Alichem | A019110658-10g |
(3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one |
163222-32-0 | 95% | 10g |
295.80 USD | 2021-06-17 | |
| Alichem | A019110658-25g |
(3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one |
163222-32-0 | 95% | 25g |
585.80 USD | 2021-06-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CE801-200mg |
4’-O-Benzyloxy Ezetimibe |
163222-32-0 | 97% | 200mg |
163.0CNY | 2021-08-04 | |
| TRC | B286310-5mg |
4’-O-Benzyloxy Ezetimibe |
163222-32-0 | 5mg |
$ 178.00 | 2023-04-18 | ||
| TRC | B286310-10mg |
4’-O-Benzyloxy Ezetimibe |
163222-32-0 | 10mg |
$ 259.00 | 2023-04-18 | ||
| TRC | B286310-100mg |
4’-O-Benzyloxy Ezetimibe |
163222-32-0 | 100mg |
$ 2027.00 | 2023-04-18 |
4’-O-Benzyloxy Ezetimibe Fournisseurs
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
(CAS:163222-32-0)(3R,4S)-1-(4-氟苯基)-3-[(3S)-3-(4-氟苯基)-3-羟基丙基]-4-[4-(苯甲氧基)苯基]-2-氮杂环丁酮
Numéro de commande:LE5729997
État des stocks:in Stock
Quantité:25KG,200KG,1000KG
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 20 June 2025 12:44
Prix ($):discuss personally
Courriel:18501500038@163.com
4’-O-Benzyloxy Ezetimibe Littérature connexe
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Fournisseurs recommandés
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:163222-32-0)(3R,4S)-1-(4-氟苯基)-3-[(3S)-3-(4-氟苯基)-3-羟基丙基]-4-[4-(苯甲氧基)苯基]-2-氮杂环丁酮
Pureté:99%
Quantité:25KG,200KG,1000KG
Prix ($):Enquête